

# Spectroscopic identification of N-(fluoroformyl)dimethylamine impurity

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1,1,1-Trifluorotrimethylamine  
CAS No.: 677-41-8  
Cat. No.: B3193043

[Get Quote](#)

## Spectroscopic Identification of N-(Fluoroformyl)dimethylamine (DMCF)

### Executive Summary

- Compound: N-(Fluoroformyl)dimethylamine (Dimethylcarbamoyl fluoride, DMCF).
- CAS Number: 431-14-1.
- Formula: C  
H  
FNO.
- Criticality: Highly toxic cholinesterase inhibitor; potential genotoxic impurity (PGI) in pharmaceutical synthesis.
- Primary Detection:

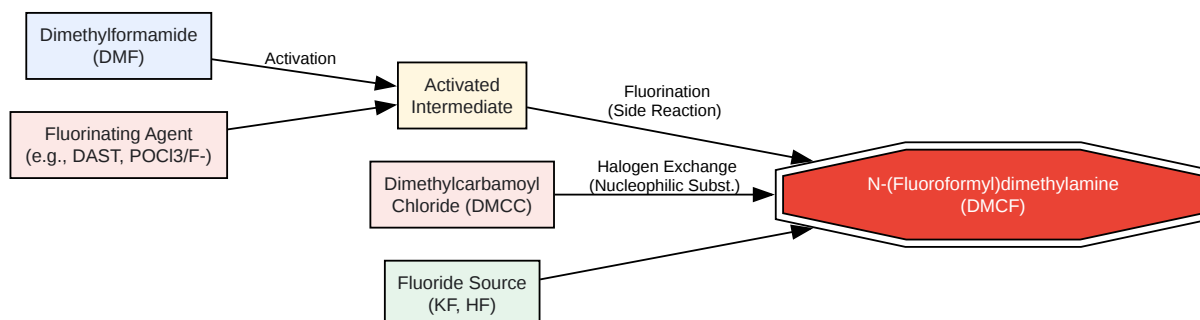
F NMR (distinctive singlet/broad peak) and GC-MS (molecular ion 91 m/z).

## Chemical Context & Formation Pathways

DMCF is structurally analogous to Dimethylcarbamoyl chloride (DMCC), a known carcinogen. It typically arises in two scenarios:

- Nucleophilic Fluorination: Reaction of DMCC with fluoride sources (KF, HF).
- DMF Activation: Side reaction of DMF with reactive fluorinating agents (e.g., DAST, Deoxy-Fluor, POCl<sub>3</sub>/Fluoride).

## Formation Mechanism (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: Primary formation pathways of N-(fluoroformyl)dimethylamine (DMCF) in organic synthesis.

## Spectroscopic Characterization

The following data allows for the definitive identification of DMCF, distinguishing it from the chloride analog (DMCC) and the solvent (DMF).

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most robust method for direct identification in solution without derivatization.

Nucleus	Chemical Shift ( , ppm)	Multiplicity & Coupling ( )	Assignment	Notes
F	-10 to -25	Singlet (s)	-C(=O)F	Diagnostic Peak. Upfield relative to CFCI  (0 ppm). Range depends on solvent/concentration. Analogous carbamoyl fluorides appear at ~ -13 ppm [1].
H	2.90 – 3.10	Doublet or Broad Singlet	-N(CH )	Methyl groups are often non-equivalent due to restricted rotation around the N-C(=O) bond. May show small coupling to F ( Hz).
C	158 – 162	Doublet ( Hz)	-C(=O)F	The carbonyl carbon shows large splitting due to direct fluorine attachment.
C	35 – 37	Singlet/Doublet	-N(CH )	Methyl carbons.

“

*Analyst Note: In*

F NMR, the chemical shift is highly sensitive to the reference standard. Ensure you are referencing against CFCI

(0 ppm) or an internal standard like

-trifluorotoluene (-63 ppm).

## B. Infrared (IR) Spectroscopy

The carbonyl stretch is the primary indicator, shifting to a higher frequency compared to amides and chlorides due to the strong electronegativity of fluorine.

- C=O Stretch: 1760 – 1800 cm

(Strong)

- Comparison: DMCC (Chloride) appears at ~1730-1740 cm

. DMF (Amide) appears at ~1670-1680 cm

.

- C-F Stretch: 1000 – 1100 cm

(Medium/Strong)

## C. Mass Spectrometry (MS)[1]

- Method: GC-MS (EI Source) is preferred due to the volatility of DMCF.

- Molecular Ion (M

): 91 m/z

- Fragmentation Pattern:

- m/z 91: Molecular Ion [M]

[1]

- m/z 72: [M - F]

(Loss of Fluorine, characteristic acylium ion Me

N-C=O

)

- m/z 44: [Me

N]

(Dimethylamine fragment)

## Method Comparison: DMCF vs. Alternatives

Feature	F NMR	GC-MS	Derivatization-HPLC
Specificity	High. Direct detection of the F-C=O bond. No interference from non-fluorinated impurities.	Medium. m/z 72 fragment is common to DMCC and DMF artifacts.	High. Derivatization (e.g., with amine) forms stable urea, separable by LC.
Sensitivity	Medium (LOD ~10-50 ppm). Requires high scan count.	High (LOD < 1 ppm). Ideal for trace analysis.	High (LOD < 1 ppm).
Stability	Non-destructive.[2] Sample can be recovered.[3][4][5][6]	Destructive. Thermal degradation possible in injector.	Stable post-derivatization.
Throughput	Low (long acquisition times).	High.	Medium (sample prep required).

## Comparison with Dimethylcarbamoyl Chloride (DMCC)

- **Stability:** DMCF is more hydrolytically stable than DMCC [2]. While DMCC hydrolyzes rapidly (minutes), DMCF can persist in aqueous phases for longer periods, posing a "hidden" safety risk in aqueous workups.
- **Reactivity:** Both are acylating agents, but DMCF is a "harder" electrophile.

## Experimental Protocol: Identification Workflow

### Step 1: Sample Preparation

- **Safety:** Work in a fume hood. DMCF is a potent cholinesterase inhibitor. Wear double nitrile gloves.
- **Solvent:** Dissolve 10-20 mg of the sample (crude reaction mixture or isolated impurity) in 0.6 mL of CDCl<sub>3</sub> or CD<sub>3</sub>CN. Avoid protic solvents (MeOH, H<sub>2</sub>O) to prevent hydrolysis during analysis.

### Step 2: <sup>13</sup>C NMR Acquisition

- **Pulse Sequence:** Standard proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30 on Bruker).
- **Sweep Width:** +200 to -200 ppm.
- **Scans:** Minimum 64 scans for major components; 512+ scans for trace impurities (<0.1%).
- **Reference:** Calibrate spectrum using an internal standard (e.g., Hexafluorobenzene at -164.9 ppm) or external CFCl<sub>3</sub> (0 ppm).
- **Analysis:** Look for a singlet in the -10 to -25 ppm region.

## Step 3: Confirmation (GC-MS)

- Column: DB-5ms or equivalent (30m x 0.25mm).
- Injector Temp: 200°C (Keep low to minimize thermal decomposition).
- Gradient: 40°C (hold 2 min)  
250°C at 10°C/min.
- Search: Extract ion chromatogram (EIC) for m/z 91.

## References

- Synthesis and Characterization of Carbamoyl Fluorides
  - Title: Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides.
  - Source: Journal of Organic Chemistry (2023).
  - F NMR shift of N-benzyl-N-(4-nitrophenyl)
  - Link:[\[Link\]](#)
- Stability and Toxicity Data
  - Title: Dimethylcarbamoyl fluoride - Toxicity and Stability Profile.
  - Source: Wikipedia / PubChem D
  - Data Point: Notes solubility and comparative stability in water rel
  - Link:[\[Link\]](#)
- General F NMR Shift Ranges: Title: F NMR Chemical Shifts and Coupling Constants. Source: UCSB NMR Facility / Alfa Chemistry. Data Point: Establishes general range for -F-C=O groups (-70 to -20 ppm).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- [2. Difluoroalkane synthesis by fluorination or substitution](#) [[organic-chemistry.org](https://organic-chemistry.org)]
- [3. scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
- [4. Diethylaminosulfur Trifluoride \(DAST\)](#) [[commonorganicchemistry.com](https://commonorganicchemistry.com)]
- [5. westmont.edu](https://westmont.edu) [[westmont.edu](https://westmont.edu)]
- [6. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Spectroscopic identification of N-(fluoroformyl)dimethylamine impurity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3193043/docs#spectroscopic-identification-of-n-fluoroformyl-dimethylamine-impurity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check